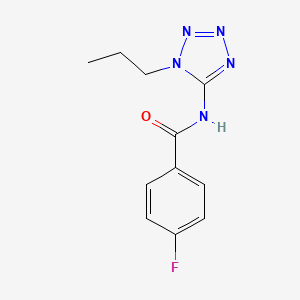
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on ist eine organische Verbindung, die zur Klasse der Triazole gehört. Triazole sind fünfringige heterozyklische Verbindungen, die drei Stickstoffatome enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on beinhaltet typischerweise die Reaktion von 5-Methyl-1H-1,2,3-triazol mit einem geeigneten Phenylpropanonderivat. Die Reaktionsbedingungen umfassen oft die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF). Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Triazolring oder an der Phenylgruppe auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Halogenierte Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Halogenierte Derivate oder andere substituierte Produkte.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere als Antimykotika, Antibakterielle und Antikrebsmittel.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Materialwissenschaft: Die Verbindung wird auf ihren Einsatz bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften untersucht, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es die Aktivität bestimmter Enzyme oder Rezeptoren hemmen, was zu seinen therapeutischen Wirkungen führt. Der Triazolring kann mit Metallionen oder anderen Biomolekülen interagieren und verschiedene biochemische Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on
- 3-(5-Methyl-2H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-carbonitril
- 2-(5-Methyl-2H-1,2,3-triazol-4-yl)ethan-1-amin Dihydrochlorid
Einzigartigkeit
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-on ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
648895-45-8 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-(5-methyl-2H-triazol-4-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3O/c1-9-12(14-15-13-9)11(16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
SUAFOQGQDXLAKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NNN=C1C(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




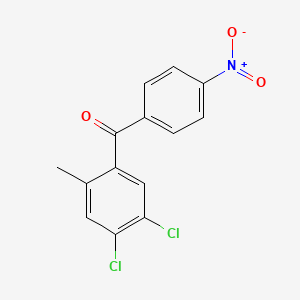

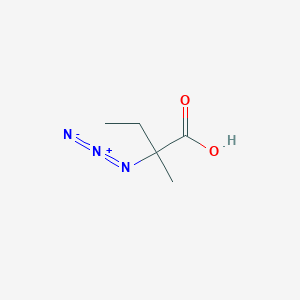
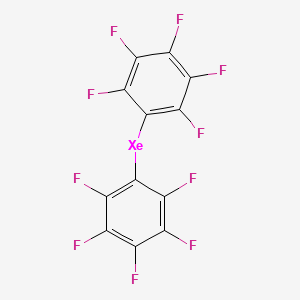
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
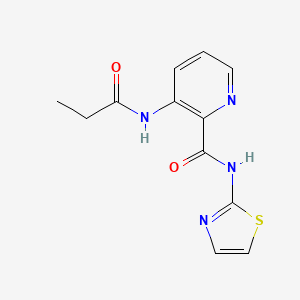
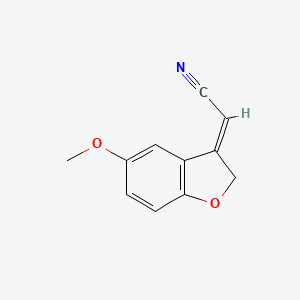
![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![4,6-Methano-2h-pyrano[3,2-b]pyridine](/img/structure/B12582661.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
